![molecular formula C14H13N3O4S B2880425 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941909-55-3](/img/structure/B2880425.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
Thiazole derivatives, such as N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide , are known to have various pharmaceutical applications . They have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
Thiazole derivatives can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The structure of the synthesized compounds can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Molecular Structure Analysis
The structure of thiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, they can be used to obtain free carbene particles and complexed with transition metals .Physical And Chemical Properties Analysis
Thiazole derivatives have various physical and chemical properties. For example, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide has a molecular weight of 370.47.Scientific Research Applications
Anticancer Activity
The compound’s benzothiazole and oxazole moieties suggest potential antitumor properties. Researchers have investigated its effects on cancer cell lines, including breast, lung, and colon cancer. Preliminary studies indicate that it may inhibit cell proliferation and induce apoptosis, making it a candidate for further investigation as an anticancer agent .
Anti-Inflammatory Properties
Given its structural resemblance to other anti-inflammatory compounds, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has been studied for its ability to modulate inflammatory pathways. It may interfere with cytokine production, thus potentially mitigating inflammation-related diseases .
Neuroprotective Effects
The compound’s benzothiazole ring has been associated with neuroprotective properties. Researchers have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation. It could be relevant in conditions like Alzheimer’s disease or Parkinson’s disease .
Antimicrobial Activity
In vitro studies have examined the compound’s antibacterial and antifungal effects. Its unique structure may interfere with microbial growth, making it a candidate for novel antimicrobial agents .
Photophysical Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide exhibits interesting photophysical properties. Researchers have explored its fluorescence behavior, which could have applications in sensors, imaging, or optoelectronic devices .
Chemical Biology and Medicinal Chemistry
The compound’s diverse properties make it intriguing for chemical biology and drug discovery. Scientists have synthesized analogs and derivatives to optimize its activity. Its interactions with biological targets and potential binding sites are areas of active investigation .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-7-6-8(17-21-7)13(18)16-14-15-11-9(19-2)4-5-10(20-3)12(11)22-14/h4-6H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXLQAHHOYMKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide |
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